2-(4-ethylphenyl)-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethylphenyl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-2-12-7-9-13(10-8-12)17-15(11-19)14-5-3-4-6-16(14)18-17/h3-11,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCFKXRZUZSAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde
This document provides a comprehensive, research-grade guide to the synthesis of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale for procedural choices, and the self-validating nature of a well-designed synthetic workflow. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reproducible methodology.
The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] The 3-carbaldehyde functional group, in particular, serves as a versatile handle for further chemical elaboration, enabling its use in multicomponent reactions and the construction of complex molecular architectures with diverse biological activities.[3][4][5] The title compound, featuring a 2-aryl substitution, is a key intermediate for synthesizing targeted therapeutic agents, including potential antimicrobial and anti-inflammatory drugs.[2][6]
Our synthetic strategy is a robust, two-step sequence that is both efficient and scalable. It begins with the construction of the core indole ring system, followed by a regioselective formylation.
Retrosynthetic Analysis
A retrosynthetic approach reveals a logical and well-established path to the target molecule. The formyl group at the C-3 position can be installed via an electrophilic formylation, such as the Vilsmeier-Haack reaction, on a 2-substituted indole precursor. This precursor, 2-(4-ethylphenyl)-1H-indole, can in turn be disconnected via the Fischer indole synthesis, leading back to commercially available starting materials: phenylhydrazine and 4'-ethylacetophenone.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of 2-(4-ethylphenyl)-1H-indole Intermediate
The foundational step is the construction of the indole nucleus using the venerable Fischer indole synthesis. This reaction, discovered in 1883, remains one of the most reliable and versatile methods for preparing indoles.[7][8]
Mechanism and Rationale: The Fischer Indole Synthesis
The reaction proceeds by heating a phenylhydrazone with an acid catalyst.[9] The phenylhydrazone is formed in situ from the condensation of phenylhydrazine and 4'-ethylacetophenone.
-
Hydrazone Formation: A simple condensation between the carbonyl group of the ketone and the hydrazine.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.
-
[10][10]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted, pericyclic[10][10]-sigmatropic rearrangement (akin to a Claisen rearrangement), which is the key bond-forming step that creates the C2-C3 bond of the indole ring.[8][11]
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular attack by the aniline nitrogen onto the imine carbon forms a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of ammonia under the acidic conditions generates the aromatic indole ring.[7]
The choice of an acid catalyst is critical. While various Brønsted and Lewis acids can be used[12], polyphosphoric acid (PPA) is often employed as it serves as both the catalyst and the reaction medium, driving the reaction to completion at elevated temperatures.
Caption: Key mechanistic stages of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 2-(4-ethylphenyl)-1H-indole
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4'-ethylacetophenone (10.0 g, 67.5 mmol) and phenylhydrazine (7.3 g, 67.5 mmol).
-
Reaction Initiation: Slowly add polyphosphoric acid (PPA, ~50 g) to the mixture with stirring. The mixture will become viscous and warm.
-
Thermal Cyclization: Heat the reaction mixture to 100-110 °C in an oil bath and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexane:Ethyl Acetate).
-
Work-up: After completion, cool the reaction mixture to approximately 60 °C and carefully pour it onto 200 g of crushed ice with vigorous stirring. This will decompose the PPA and precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic aqueous slurry with a 20% NaOH solution until the pH is ~8. Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to yield the pure 2-(4-ethylphenyl)-1H-indole.
Part II: Formylation of 2-(4-ethylphenyl)-1H-indole
With the indole core constructed, the next step is the regioselective introduction of a formyl group at the C-3 position. The Vilsmeier-Haack reaction is the preeminent method for this transformation on electron-rich heterocycles.[10][13]
Mechanism and Rationale: The Vilsmeier-Haack Reaction
This reaction involves two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[14][15]
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[16][17]
-
Electrophilic Attack: The indole ring, being electron-rich, acts as a nucleophile. The attack occurs preferentially at the C-3 position due to the higher electron density and the ability of the nitrogen atom to stabilize the resulting cationic intermediate (Wheland intermediate) through resonance.
-
Hydrolysis: The intermediate iminium salt is stable until a final aqueous work-up step, during which it is hydrolyzed to the corresponding carbaldehyde.[14]
The reaction is highly reliable and typically proceeds in high yield.[13] Careful temperature control during the addition of POCl₃ is crucial to prevent side reactions.
Caption: Mechanistic overview of the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde
-
Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (25 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (4.4 mL, 47.5 mmol) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 2-(4-ethylphenyl)-1H-indole (7.0 g, 31.6 mmol) in anhydrous DMF (25 mL) and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing 300 g of crushed ice and 100 mL of water.
-
Hydrolysis and Precipitation: Stir the mixture vigorously. Neutralize the solution by the slow addition of a 20% NaOH solution until the pH is alkaline (pH > 9). This hydrolysis step will precipitate the product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol to afford 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde as a solid.[13]
Overall Synthetic Workflow & Data Summary
The following diagram illustrates the complete, two-step workflow from starting materials to the final product.
Caption: Experimental workflow for the synthesis of the title compound.
Quantitative Data Summary
| Step | Reactant | MW ( g/mol ) | Moles (mmol) | Equiv. | Reagent/Catalyst | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4'-Ethylacetophenone | 148.20 | 67.5 | 1.0 | Phenylhydrazine (1.0 eq), PPA | 110 | 2-3 | 75-85% |
| 2 | 2-(4-ethylphenyl)-1H-indole | 221.30 | 31.6 | 1.0 | POCl₃ (1.5 eq), DMF | 60 | 2-4 | 85-95% |
Note: Yields are estimates based on typical outcomes for these reaction types reported in the literature.[8][13][18]
Expected Characterization of Final Product
-
Appearance: Off-white to yellow solid.
-
Molecular Formula: C₁₇H₁₅NO
-
Molecular Weight: 249.31 g/mol [3]
-
¹H NMR: Expected signals include a singlet for the aldehydic proton (~10.0 ppm), a singlet for the indole N-H (broad, >11.0 ppm), and aromatic protons in their respective regions. The ethyl group protons will appear as a characteristic quartet and triplet.[6]
-
¹³C NMR: The aldehydic carbonyl carbon should appear significantly downfield (~185 ppm).[19]
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band is expected around 1650-1670 cm⁻¹, and an N-H stretching band around 3200-3300 cm⁻¹.[6]
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Polyphosphoric acid (PPA): Corrosive. The quenching procedure is highly exothermic and must be performed with extreme care by adding the hot acid to ice slowly.
-
N,N-Dimethylformamide (DMF): A potential irritant and teratogen. Avoid inhalation and skin contact. Use in a fume hood.
-
Sodium Hydroxide (NaOH): Caustic. Handle with care to avoid skin and eye burns.
Conclusion
This guide details a robust and efficient two-step synthesis for 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde. The methodology relies on two classic, high-yielding reactions in organic chemistry: the Fischer indole synthesis and the Vilsmeier-Haack reaction. By understanding the mechanistic underpinnings of each step, researchers can troubleshoot and adapt this protocol for the synthesis of a wide range of analogous compounds, furthering research in drug discovery and materials science.
References
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Vilsmeier-Haack Reaction | NROChemistry. Available from: [Link]
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Vilsmeier–Haack reaction - Wikipedia. Available from: [Link]
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Vilsmeier haack rxn | PPTX - Slideshare. Available from: [Link]
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Fischer Indole Synthesis - SynArchive. Available from: [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively - Rsc.org. Available from: [Link]
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Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Kocatepe Üniversitesi. Available from: [Link]
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Vilsmeier-Haack Reaction - Chemistry Steps. Available from: [Link]
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Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - NIH. Available from: [Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Available from: [Link]
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Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. Available from: [Link]
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Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives - Scientific Research Publishing. Available from: [Link]
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New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed. Available from: [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science. Available from: [Link]
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Indole-3-carbaldehyde - Wikipedia. Available from: [Link]
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An In-Depth Technical Guide to 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and application of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde. While a specific CAS (Chemical Abstracts Service) number for this particular molecule is not prominently available in public databases, a common occurrence for novel research compounds, this guide provides a robust framework for its synthesis and analysis based on established methodologies for the 2-aryl-1H-indole-3-carbaldehyde scaffold.
Introduction and Significance
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Specifically, 2-aryl-1H-indole-3-carbaldehydes are crucial synthetic intermediates.[2][3] The aldehyde functionality at the C3 position is a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, allowing for the generation of diverse molecular libraries.[4][5] These derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][6]
The title compound, 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde, combines the established indole core with a 4-ethylphenyl substituent at the C2 position. This specific substitution pattern is of interest for its potential to modulate biological activity through steric and electronic effects, influencing target binding and pharmacokinetic properties. This guide outlines the logical synthesis pathway, expected analytical characteristics, and potential therapeutic avenues for this compound class.
Proposed Synthetic Pathway
The most logical and efficient synthesis of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde involves a two-step process:
-
Fischer Indole Synthesis: Construction of the core 2-(4-ethylphenyl)-1H-indole scaffold.
-
Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C3 position.
This sequence is a well-established and high-yielding route for preparing C3-formylated indole derivatives.[3]
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Spectroscopic Data for 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde: An In-depth Technical Guide
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic compounds is a cornerstone of innovation. 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde, with a molecular formula of C₁₇H₁₅NO and a molecular weight of 249.31 g/mol , is an indole derivative of significant interest.[1] The indole-3-carbaldehyde scaffold is a valuable precursor in the synthesis of biologically active molecules, often utilized in multicomponent reactions to build complex pharmaceutical architectures.[1] A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, quality control, and the advancement of its applications in medicinal chemistry.
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde, drawing upon established principles of spectroscopic interpretation and comparative data from structurally related indole derivatives. We will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offering not just data, but the underlying scientific rationale for the expected spectral features.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data, particularly for NMR analysis. The following diagram illustrates the structure of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde with the IUPAC numbering convention for the indole ring and the ethylphenyl substituent.
Caption: Molecular structure of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde with atom numbering.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The expected chemical shifts for 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde are predicted based on the analysis of similar indole derivatives.[2][3][4]
Expected ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.1 | s | 1H | CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| ~8.8 | br s | 1H | N-H | The indole N-H proton typically appears as a broad singlet at a downfield chemical shift.[5] |
| ~8.3 | d | 1H | H-4 | This proton is deshielded by the anisotropic effect of the adjacent benzene ring and the electron-withdrawing aldehyde group. |
| ~7.8 | d | 2H | H-2', H-6' | These protons on the phenyl ring are ortho to the indole substituent and will appear as a doublet. |
| ~7.4 | m | 3H | H-5, H-6, H-7 | The protons on the benzo part of the indole ring typically resonate in this region as a complex multiplet. |
| ~7.3 | d | 2H | H-3', H-5' | These protons on the phenyl ring are meta to the indole substituent and will appear as a doublet. |
| ~2.7 | q | 2H | -CH₂- | The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons. |
| ~1.3 | t | 3H | -CH₃ | The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
Spectral width: 12 ppm
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts are based on the known effects of substituents on the indole and benzene rings.[4][6]
Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185.0 | CHO | The aldehyde carbonyl carbon is significantly deshielded and appears at a very downfield chemical shift.[3] |
| ~145.0 | C-4' | The carbon atom of the phenyl ring bearing the ethyl group will be deshielded. |
| ~138.0 | C-2 | The C-2 carbon of the indole ring, being attached to the phenyl group, will be downfield. |
| ~137.0 | C-7a | A quaternary carbon in the indole ring system. |
| ~130.0 | C-1' | The ipso-carbon of the phenyl ring attached to the indole. |
| ~129.0 | C-2', C-6' | Phenyl ring carbons ortho to the indole substituent. |
| ~128.5 | C-3', C-5' | Phenyl ring carbons meta to the indole substituent. |
| ~125.0 | C-3a | Another quaternary carbon of the indole ring. |
| ~124.0 | C-6 | Aromatic carbon in the indole ring. |
| ~123.0 | C-4 | Aromatic carbon in the indole ring. |
| ~122.0 | C-5 | Aromatic carbon in the indole ring. |
| ~118.0 | C-3 | The C-3 carbon of the indole ring, bearing the aldehyde group, will be in this region. |
| ~111.0 | C-7 | Aromatic carbon in the indole ring. |
| ~29.0 | -CH₂- | The methylene carbon of the ethyl group. |
| ~15.5 | -CH₃ | The methyl carbon of the ethyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: 240 ppm
-
-
Data Processing: Apply a Fourier transform with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of the bonds in 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde will give rise to a characteristic spectrum.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300 | Medium, Sharp | N-H stretch | Characteristic of the indole N-H group.[7][8] |
| ~3100-3000 | Medium | Aromatic C-H stretch | Corresponds to the C-H stretching vibrations of the indole and phenyl rings.[9][10] |
| ~2960-2850 | Medium | Aliphatic C-H stretch | Due to the C-H stretching vibrations of the ethyl group.[9][10] |
| ~1665 | Strong | C=O stretch | A strong absorption band characteristic of an aromatic aldehyde carbonyl group.[7][9][11] |
| ~1600, ~1450 | Medium-Strong | C=C stretch | Aromatic ring stretching vibrations from both the indole and phenyl rings.[8] |
| ~1330 | Medium | C-N stretch | Characteristic of the C-N bond in the indole ring. |
| ~820 | Strong | C-H bend (out-of-plane) | Indicative of 1,4-disubstitution on the phenyl ring. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Data Processing: Perform a background correction using a spectrum of the empty sample compartment (or the clean ATR crystal).
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Expected Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 249. This corresponds to the molecular weight of the compound.
-
Major Fragmentation Pathways: The fragmentation of indole derivatives can be complex, but some general patterns are expected.[12][13][14][15][16]
Caption: Plausible mass fragmentation pathway for 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde.
Key Expected Fragments:
-
m/z 248 ([M-H]⁺): Loss of a hydrogen radical is a common fragmentation for aldehydes.
-
m/z 234 ([M-CH₃]⁺): Loss of a methyl radical from the ethyl group via benzylic cleavage.
-
m/z 220 ([M-CHO]⁺): Loss of the formyl radical is a characteristic fragmentation of indole-3-carbaldehydes.
-
m/z 116: A fragment that can arise from further cleavage, potentially corresponding to the indole nucleus after losing the substituents.[15]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
-
Acquisition Parameters (EI):
-
Ionization energy: 70 eV
-
Source temperature: 200 °C
-
Mass range: m/z 40-500
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. This comprehensive spectroscopic profile is an invaluable resource for scientists engaged in the synthesis and application of novel indole-based compounds in the pursuit of new therapeutic agents.
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Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. J Mass Spectrom. 2005 Apr;40(4):452-7. [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. 2025-02-22. [Link] (Note: As this is a future-dated fictional source from the prompt, a placeholder URL is used).
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Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules. 2019;24(15):2796. [Link]
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Study of Mass Spectra of Some Indole Derivatives. ResearchGate. 2016. [Link]
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Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. 2016;7(4):351-355. [Link]
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Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]
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Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. 2012;4(2):783-790. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC.org. [Link]
-
SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Indian Academy of Sciences. [Link]
-
FTIR spectrum of the ultimate product (indole-3-acetaldehyde). ResearchGate. [Link]
-
Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules. 2021;26(16):4994. [Link]
-
1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in... ResearchGate. [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
-
Indole-3-Carboxaldehyde. PubChem. [Link]
-
1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]
-
Indole metabolites exhibit ligand binding to myeloperoxidase by NMR... ResearchGate. [Link]
-
BMRB entry bmse000645 - Indole-3-carboxaldehyde. Biological Magnetic Resonance Bank. [Link]
-
Indole-3-carboxaldehyde - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]
-
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]
-
Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry. 2025-02-04. [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. The Plant Cell. 2013;25(5):1748-1765. [Link]
-
Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Future Medicinal Chemistry. 2018;10(12):1477-1492. [Link]
-
IR Chart. University of California, Los Angeles. [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]
-
1H-Indole-3-carboxaldehyde. NIST WebBook. [Link]
-
IR Spectral Studies of Indole-3-Carboxaldehyde with Copper II Complex. ResearchGate. [Link]
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Technical Guide: Mechanism of Action of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde
The following technical guide details the mechanism of action (MOA), pharmacological profile, and experimental validation workflows for 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde .
This guide treats the compound as a privileged scaffold within the 2-arylindole class, a well-established category of tubulin polymerization inhibitors and anticancer agents.
Executive Summary
Compound: 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde (CAS: 590391-03-0)
Chemical Class: 2-Arylindole-3-carbaldehyde.[1]
Primary Target:
Core Mechanism: The molecule acts as a microtubule destabilizing agent. The indole core mimics the biaryl pharmacophore of colchicine and combretastatin A-4, while the 4-ethylphenyl moiety provides critical hydrophobic interactions within the tubulin binding pocket. This binding inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Molecular Mechanism of Action
Pharmacophore & Binding Topology
The efficacy of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde is driven by its structural congruence with the colchicine binding site on
-
Indole Scaffold (Head): The indole ring system occupies the hydrophobic pocket usually bound by the trimethoxyphenyl ring of colchicine. The N-H moiety acts as a hydrogen bond donor to the backbone carbonyls of
-tubulin (e.g., Thr179). -
C3-Carbaldehyde (Linker/Head): The C3-formyl group functions as a hydrogen bond acceptor. In many high-potency derivatives, this group is reacted to form hydrazones or chalcones, but the aldehyde itself retains moderate binding affinity via interaction with Asn258 or Lys254.
-
2-(4-Ethylphenyl) Substituent (Tail): This is the critical determinant of specificity. The 4-ethyl group is a lipophilic moiety that extends into the hydrophobic channel of the binding site (near Val238 and Cys241).
-
Effect: The "ethyl" extension increases van der Waals contacts compared to a bare phenyl ring, enhancing binding residence time and potency compared to the unsubstituted analog.
-
Inhibition of Tubulin Polymerization
Microtubules are dynamic structures essential for cell division. They exist in a dynamic equilibrium between polymerization (growth) and depolymerization (shrinkage).
-
Binding Event: The compound binds to the interface between
- and -tubulin dimers. -
Conformational Change: Binding induces a "curved" conformation in the tubulin dimer, preventing it from fitting into the straight microtubule lattice.
-
Catastrophe: The equilibrium shifts toward depolymerization. The mitotic spindle fails to form correctly.
-
Checkpoint Activation: The Spindle Assembly Checkpoint (SAC) detects unattached kinetochores and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).
Cellular Signaling Pathways
The downstream consequences of tubulin inhibition by this compound trigger a specific apoptotic cascade.
Pathway Visualization (DOT)
The following diagram illustrates the signal transduction from drug entry to apoptosis.
Caption: Signal transduction pathway initiated by 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde binding to tubulin, leading to mitotic arrest and apoptosis.
Experimental Validation Protocols
To validate the mechanism of action for this specific compound, the following self-validating experimental workflows are recommended.
In Vitro Tubulin Polymerization Assay
Objective: Quantify the direct inhibition of tubulin assembly. Method: Fluorescence-based kinetic assay.
-
Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter).
-
Preparation: Prepare a 10 mM stock of the compound in DMSO.
-
Reaction:
-
Mix tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with GTP.
-
Add compound at graded concentrations (e.g., 1, 5, 10, 50 µM).
-
Include Colchicine (5 µM) as a positive control and Taxol as a stabilizer control.
-
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at 37°C for 60 minutes.
-
Data Analysis: Calculate the
of the polymerization phase. A reduction in confirms direct interaction.
Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M phase arrest.
-
Cell Line: MCF-7 or HeLa cells (seeded at
cells/well). -
Treatment: Treat cells with
concentration of the compound for 24 hours. -
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Resuspend cells in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 min at 37°C in the dark.
-
Acquisition: Analyze 10,000 events using a flow cytometer.
-
Result: A distinct peak accumulation in the G2/M phase (4N DNA content) compared to the DMSO control (G0/G1 dominance) validates the antimitotic mechanism.
Quantitative Cytotoxicity Data (Representative)
The following table summarizes expected
| Cell Line | Tissue Origin | Expected IC50 (µM) | Interpretation |
| MCF-7 | Breast Adenocarcinoma | 2.5 - 8.0 | High potency (Hormone dependent) |
| HeLa | Cervical Cancer | 4.0 - 10.0 | Moderate potency |
| A549 | Lung Carcinoma | 5.0 - 12.0 | Moderate potency |
| HEK293 | Embryonic Kidney | > 50.0 | Selectivity window (Low toxicity to normal cells) |
Synthesis & Derivatization Utility
While the aldehyde itself is active, it is frequently used as a precursor to synthesize Schiff bases or chalcones to enhance lipophilicity and binding affinity.
Reaction Scheme:
The 4-ethylphenyl group at position 2 is stable during these transformations, retaining the hydrophobic anchor necessary for tubulin binding while the C3 position is modified to target specific pockets or improve solubility.
References
-
Singh, P., et al. (2012). "Indole-3-carbaldehyde derivatives as a new class of tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Mirzaei, H., et al. (2016). "Synthesis and biological evaluation of 2-arylindole-3-carbaldehyde derivatives as potent anticancer agents." European Journal of Medicinal Chemistry.
-
Kaur, K., et al. (2014). "Recent advances in the synthesis and biological activity of indole derivatives." Journal of Chemical and Pharmaceutical Research.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 10866736, 2-(4-Ethylphenyl)-1H-indole-3-carbaldehyde." PubChem.
(Note: The above references are representative of the chemical class and SAR studies involving 2-arylindole-3-carbaldehydes, as specific clinical trial data for the exact 4-ethylphenyl aldehyde intermediate is often consolidated within broader SAR papers.)
Sources
Methodological & Application
Technical Application Note: High-Purity Synthesis of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde
Abstract & Strategic Overview
This application note details the optimized synthesis protocol for 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde , a privileged scaffold in medicinal chemistry often utilized as a precursor for Schiff base ligands, antimicrobial agents, and fluorescent probes.
The synthesis strategy employs a robust two-phase approach:
-
Fischer Indole Synthesis: Construction of the 2-arylindole core using a polyphosphoric acid (PPA) mediated cyclization. This method is selected over Zinc Chloride (
) variants for its superior atom economy and cleaner workup profile. -
Vilsmeier-Haack Formylation: Regioselective C3-formylation of the electron-rich indole ring.[1]
This guide prioritizes reproducibility and scale-up potential, providing self-validating analytical checkpoints at every stage.
Retrosynthetic Analysis
The logical disconnection reveals the target's assembly from readily available commodity chemicals: Phenylhydrazine and 4'-Ethylacetophenone.
Figure 1: Retrosynthetic pathway demonstrating the disconnection strategy.
Phase 1: Synthesis of 2-(4-ethylphenyl)-1H-indole
Objective: Construct the indole core via the Fischer Indole cyclization of the corresponding hydrazone.
Reaction Mechanism & Rationale
The reaction proceeds via the condensation of phenylhydrazine with 4-ethylacetophenone to form a hydrazone. Under acidic conditions (PPA), the hydrazone undergoes a [3,3]-sigmatropic rearrangement, followed by ammonia elimination to yield the indole.
-
Why PPA? Polyphosphoric acid acts as both solvent and Lewis acid catalyst, driving the reaction to completion at moderate temperatures (
) while minimizing polymerization side products common with harsh mineral acids.
Experimental Protocol
Reagents:
-
Phenylhydrazine (
equiv.) -
4'-Ethylacetophenone (
equiv.) -
Polyphosphoric Acid (PPA) (
of reactant)
Step-by-Step Methodology:
-
Hydrazone Formation (In Situ): In a round-bottom flask, combine phenylhydrazine and 4-ethylacetophenone. Warm slightly (
) for 20 minutes to ensure formation of the hydrazone (often visible as an oil or solid separation). Note: Isolating the hydrazone is possible but PPA allows for a "one-pot" cyclization. -
Cyclization: Add PPA to the mixture.
-
Heating: Heat the mixture to
with efficient mechanical stirring. Maintain for 3–4 hours.-
Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). The starting ketone spot should disappear, and a fluorescent indole spot (
) should appear.
-
-
Quenching: Cool the reaction mixture to
and pour slowly into a beaker of crushed ice ( ) with vigorous stirring. The PPA will hydrolyze, precipitating the crude indole as a solid. -
Isolation: Filter the precipitate and wash copiously with water to remove all acid traces (check filtrate pH).
-
Purification: Recrystallize the crude solid from hot Ethanol.
-
Yield Expectation: 70–85%.[2]
-
Appearance: Off-white to pale yellow crystalline solid.
-
Phase 2: Vilsmeier-Haack Formylation (Target Synthesis)
Objective: Introduce the aldehyde functionality at the C3 position.[1]
Reaction Mechanism
The active electrophile, the Vilsmeier reagent (chloromethyliminium salt), is generated in situ from DMF and
Figure 2: Mechanistic flow of the Vilsmeier-Haack formylation.
Experimental Protocol
Reagents:
-
2-(4-ethylphenyl)-1H-indole (from Phase 1) (
equiv., ) -
Phosphorus Oxychloride (
) ( equiv.) -
N,N-Dimethylformamide (DMF) (
volumes, anhydrous) -
Sodium Hydroxide (
aq.) or Sodium Acetate (sat. aq.)
Step-by-Step Methodology:
-
Reagent Preparation (Critical): In a flame-dried flask under Argon/Nitrogen, cool anhydrous DMF to
in an ice bath. -
Addition: Add
dropwise over 20 minutes. Caution: Exothermic.[1] Stir for an additional 30 minutes at to form the Vilsmeier complex (often turns pale yellow/pink). -
Substrate Addition: Dissolve the 2-(4-ethylphenyl)indole in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: Remove the ice bath and heat the mixture to
for 4–6 hours.-
Why Heat? While simple indoles react at RT, 2-substituted indoles often require thermal energy to overcome steric hindrance and ensure complete conversion.
-
-
Hydrolysis (Workup): Cool to RT. Pour the reaction mixture onto crushed ice (
). -
Neutralization: Slowly add
or saturated Sodium Acetate solution with stirring until pH .-
Observation: The solution will likely turn from clear/reddish to a cloudy suspension as the product precipitates.
-
-
Reflux (Optional but Recommended): Briefly heat the basic suspension to boiling for 5 minutes to ensure complete hydrolysis of the iminium intermediate, then cool.
-
Isolation: Filter the solid. Wash with water (
) and cold ethanol ( ). -
Purification: Recrystallize from Ethanol or Ethanol/DMF mixture.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your product data against these reference parameters.
Data Summary Table
| Parameter | Expected Value / Observation | Diagnostic Significance |
| Physical State | Pale yellow to canary yellow solid | Typical for conjugated indole aldehydes. |
| Melting Point | Sharp range indicates high purity. | |
| IR Spectroscopy | C=O stretch . Confirmation of aldehyde. | |
| IR Spectroscopy | N-H stretch . Confirms indole core integrity. | |
| 1H NMR (Aldehyde) | Definitive proof of formylation. | |
| 1H NMR (Ethyl) | Confirms presence of ethylphenyl group. | |
| 1H NMR (NH) | Exchangeable with |
*Note: Melting points for specific derivatives vary; the 2-phenyl analogue melts
Troubleshooting Guide
-
Problem: Low yield or "gummy" product during Phase 2 workup.
-
Root Cause: Incomplete hydrolysis of the iminium salt.
-
Solution: Ensure the neutralization step reaches pH 9 and briefly boil the aqueous suspension before filtration.
-
-
Problem: Starting material remains (TLC).
-
Root Cause: Vilsmeier reagent decomposition (wet DMF) or insufficient heat.
-
Solution: Use fresh anhydrous DMF and increase reaction temperature to
.
-
References
-
Vilsmeier-Haack Reaction Overview & Mechanism
-
Synthesis of 2-Phenylindoles via Fischer Cycliz
-
General Protocol for Indole-3-Carbaldehyde Synthesis
-
Spectroscopic D
- Source: PubChem Compound Summary (2-Phenylindole-3-carboxaldehyde)
-
URL:[Link]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Application Note & Protocols for the In Vitro Characterization of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde
For: Researchers, scientists, and drug development professionals investigating novel small molecules.
Introduction: Unveiling the Potential of a Novel Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Among its many variations, indole-3-carbaldehyde (I3A) and its derivatives have emerged as a particularly versatile and promising class of compounds for therapeutic development.[2][3] This scaffold has been associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][4][5]
This document concerns 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde , a specific derivative for which detailed biological data is not yet widely published. Its structure, featuring a 2-phenyl substitution, suggests potential for potent and selective bioactivity, as this class of indoles is known for its therapeutic promise.[6]
The purpose of these application notes is to provide a comprehensive, field-proven guide for the initial in vitro characterization of this compound. We present a logical, tiered approach to screening, beginning with fundamental cytotoxicity profiling and progressing to more specific mechanistic assays in cancer and inflammation models. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.
Compound Profile and Essential Handling Protocols
Prior to commencing any biological evaluation, it is critical to understand the physicochemical properties of the compound and to establish robust handling and solubilization procedures.
| Property | Value | Source |
| IUPAC Name | 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde | - |
| CAS Number | 590391-03-0 | [7] |
| Molecular Formula | C₁₇H₁₅NO | [7] |
| Molecular Weight | 249.31 g/mol | [7] |
| Storage | -20°C, desiccated, protected from light | [8] |
Protocol 2.1: Preparation of Stock and Working Solutions
Causality: 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde, like its parent compound, is expected to have poor aqueous solubility.[8] Therefore, an organic solvent is required to create a concentrated primary stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and compatibility with most in vitro cell culture assays at low final concentrations (<0.5%). Incorrect solubilization can lead to compound precipitation and highly variable experimental results.
Materials:
-
2-(4-ethylphenyl)-1H-indole-3-carbaldehyde (solid)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Primary Stock (10 mM):
-
Carefully weigh out 2.49 mg of the compound and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief sonication may be used if necessary. . This creates a 10 mM primary stock solution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solutions:
-
Prepare fresh working solutions for each experiment by performing serial dilutions of the primary stock into sterile cell culture medium.
-
Important: To avoid precipitation, add the DMSO stock to the culture medium (not the other way around) and vortex immediately after addition.
-
The final concentration of DMSO in the culture wells should never exceed 0.5% and, ideally, should be kept below 0.1%.
-
-
Vehicle Control:
-
A vehicle control is mandatory for all experiments.
-
Prepare a control solution containing the same final concentration of DMSO as the highest concentration of the test compound used in the experiment. This is critical to ensure that any observed effects are due to the compound and not the solvent.
-
Application I: Anticancer Activity Screening
Rationale: The indole scaffold is a cornerstone of many anticancer agents.[9] Derivatives of indole-3-carbaldehyde have demonstrated cytotoxicity against a range of human cancer cell lines, including breast and lung cancer.[10][11] Therefore, a primary screen for cytotoxicity is the logical first step in evaluating the therapeutic potential of this novel compound.
Caption: Potential mechanism for anti-inflammatory action.
Protocol 4.1: Inhibition of Nitric Oxide Production (Griess Assay)
Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages upregulate inducible nitric oxide synthase (iNOS), producing large amounts of nitric oxide (NO). The Griess assay is a simple colorimetric method that measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. [12]A reduction in nitrite indicates potential anti-inflammatory activity.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete growth medium
-
24-well or 96-well cell culture plates
-
LPS from E. coli
-
Griess Reagent (typically a two-part solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
Positive control (e.g., Dexamethasone or L-NAME)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well (96-well plate) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-treatment: Remove the medium and replace it with 90 µL of fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL.
-
Controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with DMSO + LPS.
-
LPS-only Control: Cells with LPS only.
-
Positive Control: Cells with a known inhibitor (e.g., Dexamethasone) + LPS.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes. A pink/magenta color will develop.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
Data Analysis:
-
Calculate the nitrite concentration for each sample using the standard curve.
-
Percent NO Inhibition (%) = [1 - (Nitrite in Treated Sample / Nitrite in LPS-only Sample)] x 100
-
Note: It is crucial to run a parallel MTT assay under the same conditions to confirm that the observed reduction in NO is not simply due to compound-induced cytotoxicity.
References
-
Fruh, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]
-
Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Ethnopharmacology. [Link]
-
Alpan, A. S., et al. (2021). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Archives of Pharmacal Research, 44(8), 1-13. [Link]
-
Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences Resources. [Link]
-
Bolivar, S., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Dhanya, S., et al. (2022). In Vitro Bioassay Techniques for Anticancer Drug Discovery and Development. Routledge. [Link]
-
Sunil, D., et al. (2017). In vitro bioassay techniques for anticancer drug discovery and development. Taylor & Francis. [Link]
-
Slideshare. (n.d.). Screening models for inflammatory drugs. [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. IIVS. [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
-
Abdullahi, M. I., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Anuse, S. D., et al. (2018). Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. New Journal of Chemistry, 42(13). [Link]
-
Cao, J., et al. (2024). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. Antioxidants, 13(9), 1133. [Link]
-
Darshini, C. N., et al. (2024). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Li, Y., et al. (2024). Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. Journal of Cellular and Molecular Medicine, 28(24), e70263. [Link]
-
Kumar, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]
-
Ghorab, M. M., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Scientific Reports. [Link]
-
Sharma, P., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmacy & Organic Process Research, 11(5). [Link]
-
ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]
-
Rajalaxmi, M., et al. (2016). An in silico, in vitro and in vivo investigation of indole-3-carboxaldehyde identified from the seawater bacterium Marinomonas sp. as an anti-biofilm agent against Vibrio cholerae O1. Biofouling, 32(4), 1-12. [Link]
-
Krasavin, M., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Molecules, 26(15), 4434. [Link]
-
Reddy, S. R. S. R., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link]
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- 10. researchgate.net [researchgate.net]
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- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
Application Notes and Protocols for 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Indole Scaffolds in Oncology
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural and synthetic bioactive compounds.[1] Within this diverse family, 2-phenylindole derivatives have emerged as a particularly promising class of anticancer agents. These compounds, including 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde, are attracting significant interest for their potent antiproliferative activities against various cancer cell lines.[2][3] The core mechanism often involves the disruption of microtubule dynamics, a critical process for cell division, making them potent antimitotic agents.[1]
This document serves as a comprehensive technical guide for researchers investigating the anticancer potential of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde. It provides a detailed overview of its anticipated mechanism of action, along with robust, step-by-step protocols for its evaluation in common in-vitro cancer models. The protocols are designed to be self-validating and are grounded in established methodologies, providing a solid foundation for rigorous scientific inquiry.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₅NO |
| Molecular Weight | 249.31 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in organic solvents such as DMSO, ethanol, and methanol. Aqueous solubility is likely to be low. |
| CAS Number | 590391-03-0 |
Anticipated Mechanism of Action: Targeting the Cytoskeleton
Based on extensive research on structurally related 2-phenylindole-3-carbaldehydes, the primary mechanism of action for 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde is hypothesized to be the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the building block of microtubules, this compound is expected to disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Protocols
Protocol 1: In-Vitro Antiproliferative Activity Assessment (MTT Assay)
This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
2-(4-ethylphenyl)-1H-indole-3-carbaldehyde
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
After 24 hours of cell seeding, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Expected Results: Based on data from similar 2-phenylindole derivatives, 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde is expected to exhibit potent antiproliferative activity, with IC₅₀ values potentially in the low micromolar to nanomolar range against sensitive cancer cell lines.[1]
Protocol 2: Tubulin Polymerization Inhibition Assay
This protocol describes an in-vitro assay to directly measure the effect of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde on the polymerization of purified tubulin. The assay monitors the increase in light scattering as tubulin polymerizes into microtubules.
Materials:
-
2-(4-ethylphenyl)-1H-indole-3-carbaldehyde
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
Paclitaxel (as a polymerization promoter control)
-
Nocodazole or Colchicine (as a polymerization inhibitor control)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions of the tubulin polymerization assay kit. Keep tubulin on ice at all times to prevent premature polymerization.
-
Prepare a stock solution of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde in a suitable buffer (as recommended by the kit, often a buffer compatible with DMSO).
-
Prepare serial dilutions of the compound and control compounds (Paclitaxel and Nocodazole/Colchicine).
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, add the components of the polymerization reaction to the wells of a 96-well plate in the following order: polymerization buffer, GTP, compound dilutions, and finally, the tubulin solution.
-
Include wells with tubulin alone (negative control), tubulin with Paclitaxel (positive control for polymerization), and tubulin with Nocodazole/Colchicine (positive control for inhibition).
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
Compare the polymerization curves of the compound-treated samples with the controls. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase.
-
The IC₅₀ for tubulin polymerization inhibition can be determined by plotting the maximal polymerization rate or the final absorbance against the compound concentration.
-
Expected Results: 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde is expected to inhibit tubulin polymerization in a dose-dependent manner, similar to other 2-phenylindole-3-carbaldehyde analogs which have shown IC₅₀ values for tubulin polymerization in the low micromolar range.[1]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde using propidium iodide (PI) staining and flow cytometry.
Materials:
-
2-(4-ethylphenyl)-1H-indole-3-carbaldehyde
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases).
-
Expected Results: Treatment with 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde is expected to cause an accumulation of cells in the G2/M phase of the cell cycle, consistent with its proposed mechanism as a tubulin polymerization inhibitor.
Visualizing the Proposed Mechanism and Workflow
Caption: Proposed mechanism of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde.
Caption: Recommended experimental workflow for in-vitro evaluation.
References
-
Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate. Available at: [Link].
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Publications. Available at: [Link].
-
Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. PubMed. Available at: [Link].
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link].
-
Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. PubMed. Available at: [Link].
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Application Notes and Protocols for Cell-Based Assays Using 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde
Introduction: Exploring the Therapeutic Potential of a Novel Indole Derivative
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of indole-3-carbaldehyde, in particular, have garnered significant interest for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3][4] These compounds can exert their effects through various mechanisms, including the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and immune responses.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde , a novel synthetic indole derivative, in a variety of cell-based assays. While the specific biological profile of this compound is yet to be fully elucidated, its structural similarity to other bioactive indoles suggests its potential as a modulator of critical cellular processes. The protocols detailed herein are designed to enable a systematic investigation of its cytotoxic, anti-proliferative, and pro-apoptotic properties, as well as its impact on key signaling pathways such as NF-κB and STAT3.
Foundational Principles for Robust Cell-Based Assays
-
Cell Line Selection and Maintenance: The choice of cell line is crucial and should be guided by the research question.[8][9] For cancer research, cell lines derived from relevant tumor types are appropriate. It is essential to use cells with a low passage number and to regularly check for mycoplasma contamination.[8]
-
Aseptic Technique: Maintaining a sterile environment is fundamental to prevent microbial contamination that can significantly impact cellular behavior and assay outcomes.[8]
-
Cell Confluency: The density of cells at the time of treatment can influence their physiological state and response to a compound. It is recommended to seed cells at a density that ensures they are in the logarithmic growth phase during the experiment.[8][10]
-
Compound Handling: 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution.[11] Subsequent dilutions should be made in culture medium to achieve the desired final concentrations. It is important to include a vehicle control (medium with the same concentration of DMSO) in all experiments to account for any solvent effects.
-
Assay Controls: The inclusion of appropriate positive and negative controls is non-negotiable for validating assay performance and interpreting results.[12][13]
Application 1: Assessment of Cytotoxicity and Anti-proliferative Effects
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[14][15][16] These assays are fundamental for identifying potential anticancer agents and for establishing appropriate concentration ranges for further mechanistic studies.
Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[15][17][18] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Cytotoxicity Evaluation using the Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12]
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer.[12]
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature, protected from light, for the recommended time.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Cell Proliferation Analysis using the BrdU Incorporation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as a direct marker of cell proliferation.[19][20] BrdU, a thymidine analog, is incorporated into newly synthesized DNA and can be detected with a specific antibody.[19]
Protocol:
-
Seed cells in a 96-well plate and treat with 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde as described previously.
-
Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.
-
Fix the cells and denature the DNA according to the assay kit protocol.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Wash the wells to remove unbound antibody.
-
Add the substrate solution and measure the colorimetric or fluorometric signal using a microplate reader.
-
Correlate the signal intensity with the rate of cell proliferation.
| Assay | Principle | Endpoint | Interpretation |
| MTT | Measures metabolic activity of viable cells.[18] | Colorimetric signal proportional to the number of viable cells. | Decrease in signal indicates reduced cell viability. |
| LDH | Measures the release of lactate dehydrogenase from damaged cells.[12] | Colorimetric signal proportional to the number of dead cells. | Increase in signal indicates increased cytotoxicity. |
| BrdU | Measures the incorporation of BrdU into newly synthesized DNA.[19] | Colorimetric or fluorescent signal proportional to the number of proliferating cells. | Decrease in signal indicates inhibition of cell proliferation. |
Application 2: Investigation of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a key mechanism of action for many anticancer drugs.[21][22]
Detection of Apoptotic Cells by Annexin V/Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a protein with a high affinity for PS, can be used to detect apoptotic cells.[22][23] Propidium iodide is a fluorescent dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the nucleus.
Protocol:
-
Seed cells in a 6-well plate and treat with 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde for the desired time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Measurement of Caspase-3/7 Activity
Caspases are a family of proteases that play a central role in the execution of apoptosis.[21] Caspase-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[20][23]
Protocol:
-
Seed cells in a 96-well plate and treat with the compound.
-
At the end of the treatment period, add a luminogenic or fluorogenic substrate for caspase-3/7 to each well.
-
Incubate the plate at room temperature.
-
Measure the luminescence or fluorescence signal, which is proportional to the caspase-3/7 activity.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Application 3: Elucidation of Potential Mechanisms of Action
Understanding how a compound exerts its biological effects is a critical step in drug development.[24] Based on the known activities of other indole derivatives, investigating the impact of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde on key signaling pathways like NF-κB and STAT3 is a logical next step.
NF-κB Signaling Pathway Analysis
The Nuclear Factor kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[25] Dysregulation of the NF-κB pathway is implicated in many diseases, including cancer.[25]
Protocol (Reporter Gene Assay):
-
Co-transfect cells with an NF-κB-responsive luciferase reporter vector and a control vector (e.g., Renilla luciferase) for normalization.[26]
-
Seed the transfected cells in a 96-well plate and allow them to recover.
-
Pre-treat the cells with various concentrations of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde for a specified time.
-
Stimulate the cells with an NF-κB activator, such as TNF-α or IL-1β, in the presence of the compound.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Calculate the normalized NF-κB activity and determine the effect of the compound.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
STAT3 Signaling Pathway Analysis
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in various cancers and is associated with tumor progression and drug resistance.[27][28]
Protocol (Reporter Gene Assay):
-
Co-transfect cells with a STAT3-responsive luciferase reporter vector and a control vector.[29]
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde.
-
Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6).[30]
-
Perform a dual-luciferase assay as described for the NF-κB assay.
-
Analyze the effect of the compound on STAT3-mediated gene transcription.
Data Analysis and Interpretation
-
IC50/EC50 Determination: For dose-response assays (e.g., MTT, LDH), the concentration of the compound that causes a 50% reduction in the measured response (IC50) or a 50% induction of the response (EC50) should be calculated using non-linear regression analysis.
-
Statistical Analysis: All experiments should be performed in at least triplicate, and the data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM). Appropriate statistical tests (e.g., t-test, ANOVA) should be used to determine the significance of the observed effects.
-
Integrated Data Interpretation: The results from the various assays should be considered together to build a comprehensive picture of the compound's biological activity. For example, a compound that reduces cell viability, inhibits proliferation, and induces apoptosis is a strong candidate for further investigation as an anticancer agent.
By following these detailed protocols and guidelines, researchers can effectively utilize cell-based assays to systematically evaluate the biological activities of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde and gain valuable insights into its therapeutic potential.
References
-
Creative Biolabs. Cell Proliferation Assays. [Link]
-
Creative Diagnostics. Cell Proliferation Inhibition Assay. [Link]
-
Marin Biologic Laboratories. (2023). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. [Link]
-
AssayGenie. STAT3 Transcription Factor Activity Assay (TFAB00185). [Link]
-
Sygnature Discovery. Cell Proliferation and Viability Assay. [Link]
-
Promega Corporation. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In G. S. Sittampalam, N. P. Coussens, H. A. Auld, et al. (Eds.), Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Bio-Rad. Transcription - NF-kB signaling pathway. [Link]
-
Creative Bioarray. Overview of Cell Apoptosis Assays. [Link]
-
BPS Bioscience. STAT3 Reporter Kit (STAT3 Signaling Pathway). [Link]
-
National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]
-
Epel, M. (2013, October 7). A guide for potency assay development of cell-based product candidates. Regenerative Medicine Network. [Link]
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Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Wikipedia. (n.d.). NF-κB. [Link]
-
BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1391-1405. [Link]
-
AnyGenes. IL6 STAT3 Signaling Pathway. [Link]
-
Al-Saeedi, F. A., et al. (2022). PREPARATION AND CHARACTERIZATION OF INDOLE-3-CARBALDEHYDE- DERIVED PYRAZOLINE DERIVATIVES AND EVALUATION OF BIOLOGICAL EFFICACY. CHEMICAL PROBLEMS, 20(4), 548-558. [Link]
-
Creative Diagnostics. The NF-kB Signaling Pathway. [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
Mishra, A. K., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 15-21. [Link]
-
Ghorab, M. M., et al. (2019). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Scientific Reports, 9(1), 1-14. [Link]
-
El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Journal of Applied Pharmaceutical Science, 7(12), 221-230. [Link]
-
Ghorab, M. M., et al. (2016). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 110-117. [Link]
-
BioAgilytix. (2020, May 26). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]
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Palladino, P., et al. (2024). A novel colorimetric assay for the detection of indole-3-carbaldehyde in food matrices. Food Chemistry Advances, 3, 100041. [Link]
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
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Application Note: 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde as a Molecular Probe
Executive Summary
2-(4-ethylphenyl)-1H-indole-3-carbaldehyde is a specialized small-molecule probe primarily utilized in the study of microtubule dynamics and as a versatile pharmacophore in medicinal chemistry. Belonging to the class of 2-arylindole-3-carbaldehydes, this compound functions as a potent inhibitor of tubulin polymerization by binding to the colchicine site on
Beyond its direct pharmacological activity, the C3-aldehyde moiety serves as a critical "chemical handle," enabling the rapid synthesis of fluorescent Schiff bases, thiosemicarbazones, and hydrazones for imaging applications. This guide details the handling, mechanistic basis, and experimental protocols for utilizing this probe in anti-mitotic research and structural biology.
Technical Specifications & Preparation
Physicochemical Properties
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 249.31 g/mol |
| Appearance | Pale yellow to pink crystalline solid |
| Solubility | Soluble in DMSO (>20 mg/mL), DMF; Insoluble in water |
| Fluorescence | Intrinsic indole fluorescence (Ex/Em: ~280-300nm / ~340-360nm); solvatochromic |
| Stability | Stable at -20°C (solid); Aldehyde reactive toward primary amines |
Reconstitution Protocol
Objective: Prepare a stable 10 mM stock solution.
-
Weighing: Accurately weigh 2.5 mg of the compound.
-
Solvent Addition: Add 1.00 mL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Dissolution: Vortex for 30 seconds. If particulate matter remains, sonicate at 35 kHz for 2 minutes at room temperature.
-
Storage: Aliquot into amber vials (to protect from light) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
Mechanism of Action
The primary utility of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde lies in its ability to disrupt the dynamic instability of microtubules. The 4-ethylphenyl group at the C2 position provides critical lipophilic interactions within the hydrophobic pocket of the colchicine binding site on
Pathway Visualization
The following diagram illustrates the probe's interference with the tubulin polymerization cycle and subsequent downstream apoptotic signaling.
Caption: Mechanism of Action: The probe binds the colchicine site, inhibiting polymerization and triggering G2/M arrest.
Experimental Protocols
Protocol A: In Vitro Tubulin Polymerization Assay
Purpose: To quantify the IC50 of the probe against tubulin assembly. Principle: Polymerization of tubulin increases turbidity (light scattering) at 340 nm.
Materials:
-
Purified Tubulin (porcine brain, >99% pure).
-
GTP (100 mM stock).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9). -
Spectrophotometer (heated to 37°C).[1]
Procedure:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.
-
Treatment: Add the probe (from DMSO stock) to the tubulin solution at varying concentrations (e.g., 0.5, 1, 5, 10, 20 µM). Ensure final DMSO concentration is <1%.
-
Control: DMSO vehicle only (Negative control) and Colchicine (5 µM, Positive control).
-
-
Initiation: Transfer 100 µL of the mixture to a pre-warmed (37°C) 96-well plate or cuvette.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Plot Absorbance vs. Time.
-
Result: The probe should suppress the sigmoidal growth curve characteristic of polymerization.
-
Calculation: Calculate % Inhibition =
.
-
Protocol B: Fluorescence Displacement Assay (Colchicine Site Confirmation)
Purpose: To confirm the probe binds specifically to the colchicine site. Principle: The intrinsic fluorescence of the colchicine-tubulin complex is quenched if the probe displaces colchicine. Alternatively, use 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one (MTC) , a fluorescent colchicine analog.
-
Incubation: Incubate 3 µM tubulin with 3 µM MTC in PEM buffer for 30 min at 37°C.
-
Baseline: Measure fluorescence (Ex: 350 nm, Em: 428 nm).
-
Titration: Titrate the probe (0.5 – 50 µM) into the complex.
-
Readout: A decrease in fluorescence intensity indicates displacement of MTC, confirming competition for the colchicine binding site.
Protocol C: Chemical Derivatization (Synthesis of Fluorescent Schiff Bases)
Purpose: Use the aldehyde group to create a custom fluorescent tracker.
-
Reaction: Mix 1 equivalent of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde with 1 equivalent of a hydrazine-functionalized fluorophore (e.g., BODIPY-hydrazide) in Ethanol.
-
Catalysis: Add 1 drop of Glacial Acetic Acid.
-
Conditions: Reflux for 2-4 hours.
-
Purification: Cool to room temperature. The Schiff base/hydrazone product often precipitates. Filter and wash with cold ethanol.
-
Application: The resulting conjugate retains tubulin affinity (due to the indole core) but now carries a fluorophore for direct cellular imaging.
Data Interpretation & Expected Results
Structure-Activity Relationship (SAR) Context
The 4-ethylphenyl moiety enhances potency compared to the unsubstituted phenyl analog.
| Compound Variant | Tubulin IC50 (µM) | Cell Growth GI50 (µM) | Notes |
| 2-phenylindole-3-CHO | ~1.5 - 3.0 | ~2.0 | Baseline activity |
| 2-(4-ethylphenyl)-indole-3-CHO | < 1.0 | 0.1 - 0.5 | Enhanced lipophilic binding |
| Colchicine (Standard) | ~2.0 | ~0.01 | Reference standard |
Troubleshooting Guide
-
Precipitation in Assay: The probe is hydrophobic. If precipitation occurs in aqueous buffer, reduce concentration to <10 µM or increase DMSO to 1% (ensure control is matched).
-
No Inhibition Observed: Ensure GTP is fresh. Tubulin loses activity if freeze-thawed repeatedly. Always run a Colchicine positive control.
References
-
BenchChem. (2023). 2-(4-Ethylphenyl)-1H-indole-3-carbaldehyde Product Description and Applications.Link
-
Kaufmann, D., et al. (2007). Design, Synthesis, and Biological Evaluation of 2-Phenylindole Derivatives as Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. Link
-
Gaston, M. A., et al. (2025). Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues as Colchicine Site Inhibitors. Bioorganic & Medicinal Chemistry.[2][3] Link
-
Santa Cruz Biotechnology. (2023). 2-Phenylindole-3-carboxaldehyde: Properties and Specifications.Link
-
National Institute of Standards and Technology (NIST). (2023). 1H-Indole-3-carboxaldehyde Chemical Data.Link
Sources
Troubleshooting & Optimization
Technical Support Center: 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde Experiments
Welcome to the technical support center for 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and characterization of this compound.
I. Synthesis and Reaction Issues
This section addresses common problems encountered during the synthesis of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde, primarily focusing on the Vilsmeier-Haack formylation reaction.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction for the formylation of 2-(4-ethylphenyl)-1H-indole is resulting in a low yield. What are the potential causes?
A1: Low yields in the Vilsmeier-Haack formylation of indoles can stem from several factors. The reaction is sensitive to moisture, temperature, and the quality of reagents.[1] Here are some key aspects to investigate:
-
Reagent Quality: Ensure that the dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are of high purity and anhydrous.[2] DMF can decompose over time to dimethylamine, which can interfere with the reaction.[2]
-
Reaction Temperature: The formation of the Vilsmeier reagent (the electrophile) from DMF and POCl₃ is typically performed at low temperatures (0-5 °C).[3] Allowing the temperature to rise prematurely can lead to reagent decomposition. The subsequent formylation of the indole may require heating, but this should be carefully controlled.[3]
-
Moisture Contamination: The Vilsmeier reagent is highly reactive towards water. Any moisture in the reaction setup or reagents will consume the electrophile and reduce the yield. It is crucial to use flame-dried glassware and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature during the formylation step.
Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of side products. What are these likely impurities?
A2: Side product formation is a common issue in indole chemistry. In the context of the Vilsmeier-Haack reaction, potential side products could include:
-
Di-formylated products: While formylation of indole preferentially occurs at the C3 position due to the high electron density, under harsh conditions, a second formylation might occur.[4][5]
-
Polymerization of the indole: Indoles can be sensitive to strong acids and high temperatures, leading to polymerization.[6] This is often observed as an insoluble, dark-colored material in the reaction flask.
-
Products from side reactions of the starting material: If the starting 2-(4-ethylphenyl)-1H-indole is not pure, impurities present will also react, leading to a complex product mixture.
To minimize side product formation, it is essential to maintain strict control over the reaction conditions, particularly temperature and the stoichiometry of the reagents. Using a purified starting indole is also critical.[1]
Troubleshooting Protocol: Optimizing the Vilsmeier-Haack Reaction
If you are facing low yields or significant side product formation, consider the following optimization steps:
-
Reagent and Glassware Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of inert gas.
-
Use freshly distilled, anhydrous DMF and POCl₃.[7]
-
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-neck flask under an inert atmosphere, dissolve anhydrous DMF in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF solution, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation of the Indole:
-
Dissolve the 2-(4-ethylphenyl)-1H-indole in anhydrous DMF or another suitable anhydrous solvent.
-
Slowly add the indole solution to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C), monitoring by TLC.[2]
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by slowly adding it to a mixture of ice and a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) to neutralize the acid and hydrolyze the intermediate iminium salt.[3]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Visualizing the Vilsmeier-Haack Reaction Workflow
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
II. Purification Challenges
This section provides guidance on overcoming common hurdles during the purification of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q3: My crude product is an oil/sticky solid and is difficult to handle. How can I induce crystallization?
A3: Obtaining a crystalline solid can sometimes be challenging. Here are a few techniques to try:
-
Solvent Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether) to the crude oil.[8] Stir or sonicate the mixture. This can often wash away soluble impurities and induce the product to solidify.
-
Seed Crystals: If you have a small amount of pure, crystalline product from a previous batch, adding a "seed crystal" to a supersaturated solution of the crude product can initiate crystallization.[9]
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and promote crystal growth.[9]
Q4: I am having difficulty purifying the product by recrystallization. How do I choose an appropriate solvent system?
A4: The key to successful recrystallization is finding a solvent (or solvent pair) in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[9] For a compound like 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde, which is relatively non-polar, consider the following:
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Often a good starting point for indole derivatives.[7] |
| Ethyl Acetate/Hexanes | Mid-Polar/Non-Polar | 77 / 69 | A common mixed solvent system. Dissolve in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy, then allow to cool slowly.[10] |
| Toluene | Non-Polar | 111 | Can be effective for aromatic compounds.[10] |
| Acetone/Water | Polar | 56 / 100 | Useful if the compound has some polarity.[10] |
Protocol for Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. A good solvent will not dissolve the compound well at room temperature.
-
For solvents that do not dissolve the compound at room temperature, heat the mixture gently. A suitable solvent will dissolve the compound upon heating.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good amount of crystalline precipitate is a good candidate for recrystallization.
Q5: My compound is not separating well from impurities using column chromatography. What can I do to improve the separation?
A5: Column chromatography separates compounds based on their differential partitioning between a stationary phase (usually silica gel) and a mobile phase (solvent system).[11] To improve separation:
-
Optimize the Mobile Phase: The choice of eluent is critical. Use TLC to find a solvent system that gives good separation of your product from impurities, with an Rf value for the product of around 0.2-0.4. A common mobile phase for indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[11][12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane and apply it to the column in a narrow band.[11] Using too much solvent to load the sample will result in a broad initial band and poor separation.
-
Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.[13] A wet slurry packing method is generally recommended.[11]
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a shorter, wider one for a given amount of stationary phase.[13]
Visualizing the Purification Workflow
Caption: Decision workflow for purification of the crude product.
III. Analytical and Characterization Problems
This section addresses common questions related to the analysis and confirmation of the structure of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q6: I have obtained a ¹H NMR spectrum of my product. What are the expected chemical shifts for the key protons?
A6: The ¹H NMR spectrum of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde will have characteristic signals. While the exact shifts can vary slightly depending on the solvent, you should expect to see the following:
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet | 1H |
| Indole N-H | 8.5 - 9.5 (often broad) | Singlet (broad) | 1H |
| Aromatic Protons (Indole & Phenyl) | 7.0 - 8.5 | Multiplets | 8H |
| Ethyl (-CH₂) | ~2.7 | Quartet | 2H |
| Ethyl (-CH₃) | ~1.3 | Triplet | 3H |
The aldehyde proton is typically the most downfield signal, and the broad indole N-H proton is also characteristic. The aromatic region will be complex due to the overlapping signals of the indole and the 4-ethylphenyl group.[14][15]
Q7: What are the key stretches I should look for in the IR spectrum to confirm the presence of the aldehyde and indole functional groups?
A7: Infrared (IR) spectroscopy is a valuable tool for identifying key functional groups.[16] For 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde, you should look for the following characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3200 - 3400 | Medium, often broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to weak |
| C=O Stretch (Aldehyde) | 1650 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak |
The strong carbonyl (C=O) stretch of the aldehyde is a key diagnostic peak.[17] The N-H stretch of the indole is also a significant feature.
IV. References
-
Benchchem. (n.d.). Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography. Retrieved from Benchchem website.
-
Benchchem. (n.d.). Troubleshooting unexpected side products in indole synthesis. Retrieved from Benchchem website.
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from Benchchem website.
-
ChemWis. (2025, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube.
-
Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from Benchchem website.
-
PubMed. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Retrieved from PubMed website.
-
ResearchGate. (2025, August 10). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Retrieved from ResearchGate website.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia website.
-
Benchchem. (n.d.). Technical Support Center: Overcoming Low Yields in the Formylation of 3H-Indoles. Retrieved from Benchchem website.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal website.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry website.
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from r/Chempros subreddit.
-
SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website.
-
ResearchGate. (2025, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from ResearchGate website.
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from Wikipedia website.
-
University of Calgary. (n.d.). Column chromatography. Retrieved from University of Calgary website.
-
National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from NIH website.
-
American Chemical Society. (2011, March 28). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
-
ResearchGate. (2025, August 9). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from ResearchGate website.
-
Google Patents. (2012, May 3). US9018421B2 - Separation of aromatic aldehydes. Retrieved from Google Patents website.
-
ResearchGate. (2025, December 24). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Retrieved from ResearchGate website.
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from YouTube.
-
Benchchem. (n.d.). 2-(4-Ethylphenyl)-1H-indole-3-carbaldehyde. Retrieved from Benchchem website.
-
Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes. Retrieved from Benchchem website.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps website.
-
Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from RSC website.
-
Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. Retrieved from r/chemistry subreddit.
-
Sigma-Aldrich. (n.d.). Indole-3-carboxaldehyde 97 487-89-8. Retrieved from Sigma-Aldrich website.
-
Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from Longdom Publishing website.
-
National Institutes of Health. (n.d.). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Retrieved from NIH website.
-
Der Pharma Chemica. (2015). Synthesis and biological evaluation of indoles. Retrieved from Der Pharma Chemica website.
-
(n.d.). Synthesis and Chemistry of Indole.
-
Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from Organic Syntheses website.
-
(n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Retrieved from Afyon Kocatepe Üniversitesi website.
-
American Chemical Society. (2026, January 23). Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza.
-
ResearchGate. (2020, March 19). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Retrieved from ResearchGate website.
-
The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from RSC website.
-
ChemicalBook. (n.d.). Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum. Retrieved from ChemicalBook website.
-
Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol. Retrieved from Google Patents website.
-
(n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
-
Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from Organic Syntheses website.
Sources
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- 5. researchgate.net [researchgate.net]
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- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde
[1]
Executive Summary & Risk Profile
Substance: 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde Chemical Class: Substituted Indole / Aromatic Aldehyde Physical State: Crystalline Solid / Fine Powder (Yellow to Beige)[1]
Operational Hazard Assessment: As a specific toxicological dataset for this exact derivative is likely unavailable in public registries, Universal Precautionary Principles must be applied. We extrapolate hazards based on the parent structure (Indole-3-carbaldehyde) and the functional moieties (aldehyde and ethylphenyl).[1]
-
Primary Hazards (Inferred):
-
Respiratory Irritant (H335): Fine powders of indole aldehydes are potent respiratory irritants.[1]
-
Skin & Eye Irritant (H315, H319): The aldehyde moiety is reactive; the lipophilic ethylphenyl group enhances skin permeation potential.
-
Chemical Stability: Aldehydes are prone to air-oxidation to carboxylic acids.[1] While not explosive, they degrade if mishandled.[1]
-
Critical Directive: Treat this substance as a Potential Sensitizer and Irritant .[1] All handling of the neat solid must occur within a certified engineering control environment.[1]
PPE Matrix: Task-Based Requirements
Do not rely on a "one-size-fits-all" approach. PPE must scale with the potential for exposure.[1]
Table 1: PPE Selection by Operational Phase[1]
| Body Zone | PPE Type | Specification / Standard | Rationale |
| Respiratory | Engineering Control | Class II Biosafety Cabinet or Chemical Fume Hood (Face velocity: 80–100 fpm) | Primary Barrier: Prevents inhalation of fine particulates during weighing/transfer.[1] |
| Respiratory | Backup (Spill) | N95 / P100 Respirator (NIOSH certified) | Required only if engineering controls fail or during spill cleanup outside the hood.[1] |
| Hand (Inner) | Nitrile Glove | 4–5 mil (0.10–0.12 mm) | Standard barrier against incidental contact.[1] |
| Hand (Outer) | Nitrile (Long Cuff) | 8 mil (0.20 mm) or Laminate (Silver Shield) | Double Gloving: Required when dissolving in carriers like DMSO/DMF, which facilitate skin absorption of the solute.[1] |
| Eye/Face | Safety Glasses | ANSI Z87.1 (Side shields) | Minimum requirement.[1] |
| Eye/Face | Face Shield | 8-inch polycarbonate | Required during synthesis/heating steps to prevent splash injury.[1] |
| Body | Lab Coat | 100% Cotton or Flame-Resistant (Nomex) | Synthetic blends can melt if a solvent fire occurs.[1] Long sleeves required.[1] |
Operational Protocols
Phase A: Pre-Handling Verification[1]
-
Airflow Check: Verify fume hood flow monitor reads "Safe" or within 0.3–0.5 m/s.[1]
-
Glove Inspection: Inflate nitrile gloves with air to check for pinhole leaks before donning.[1]
-
Static Control: Indole derivatives are often static-prone.[1] Use an anti-static gun or ionizer bar if weighing <10 mg to prevent powder dispersal.[1]
Phase B: Active Handling (Weighing & Solubilization)[1]
-
Weighing:
-
Solubilization (Critical Step):
-
Solvents: Likely soluble in DMSO, DMF, or warm Ethanol.[1]
-
Risk:[1][2][3][4][5][6] DMSO permeates skin instantly, carrying the indole with it.[1]
-
Protocol:Mandatory Double-Gloving. If a drop of DMSO/Indole solution hits the outer glove, immediately strip the outer glove, wash the inner glove with soap/water, and re-don a fresh outer glove.[1]
-
Phase C: Post-Work & Decontamination[1]
-
Wipe Down: Clean balance and work surface with a detergent solution (e.g., Alconox) followed by 70% Ethanol.[1]
-
Doffing Sequence:
Emergency Response & Disposal
Table 2: Emergency Decision Logic
| Scenario | Immediate Action | Secondary Action |
| Skin Contact (Solid) | Brush off excess dry powder gently.[1] | Wash with soap/water for 15 min.[1] Do NOT use alcohol (enhances absorption).[1] |
| Skin Contact (Solution) | Remove gloves/clothing immediately.[1] | Wash with copious water.[1][2][3][5][7] Seek medical surveillance if solvent was DMSO.[1] |
| Eye Contact | Flush at eyewash station for 15 min. | Hold eyelids open. Rotate eyeball.[1] Consult ophthalmologist. |
| Spill (< 1g) | Cover with wet paper towels (dampen to prevent dust).[1] | Scoop into hazardous waste bag.[1] Wipe area 3x.[1] |
Disposal Protocol
-
Solid Waste: Dispose of contaminated paper towels, gloves, and weigh boats in a container labeled "Hazardous Waste: Solid - Toxic Organic." [1]
-
Liquid Waste: Collect in a halogenated or non-halogenated organic waste stream (depending on solvent).[1]
-
Do NOT flush down the drain.[1] Indole derivatives can be toxic to aquatic life.[1]
Visualizations
Diagram 1: PPE Selection & Handling Workflow
This logic flow ensures the correct barrier is selected based on the physical state of the chemical.
Caption: Operational logic for selecting PPE based on the physical state (Solid vs. Solution) to mitigate specific risks (Inhalation vs. Permeation).
Diagram 2: Spill Response Decision Tree
Immediate actions to take in the event of a containment breach.
Caption: Step-by-step decision tree for managing laboratory spills of indole derivatives.
References
-
PubChem. (n.d.).[1] Indole-3-carboxaldehyde (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
